molecular formula C15H12Cl2N2 B2829342 N,N-bis(2-chlorobenzyl)cyanamide CAS No. 75326-67-9

N,N-bis(2-chlorobenzyl)cyanamide

Cat. No.: B2829342
CAS No.: 75326-67-9
M. Wt: 291.18
InChI Key: DOHQGWASJBIZKA-UHFFFAOYSA-N
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Description

N,N-bis(2-chlorobenzyl)cyanamide: is a chemical compound with the molecular formula C15H12Cl2N2 . It is characterized by the presence of two chlorobenzyl groups attached to a cyanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chlorobenzyl)cyanamide typically involves the reaction of 2-chlorobenzyl chloride with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-chlorobenzyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-bis(2-chlorobenzyl)cyanamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-bis(2-chlorobenzyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-bis(2-chlorobenzyl)cyanamide is unique due to the presence of chlorobenzyl groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other cyanamide derivatives .

Properties

IUPAC Name

bis[(2-chlorophenyl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHQGWASJBIZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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